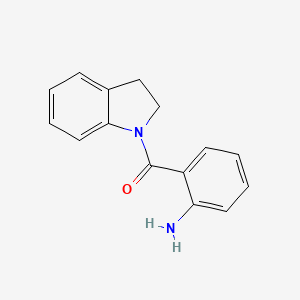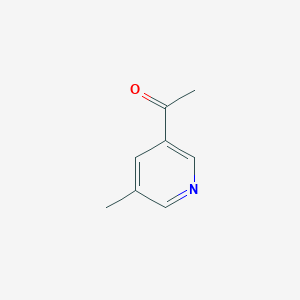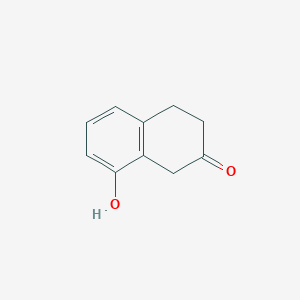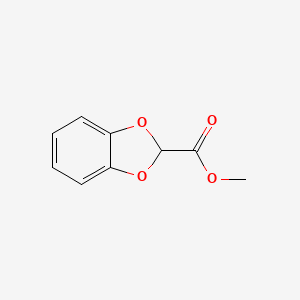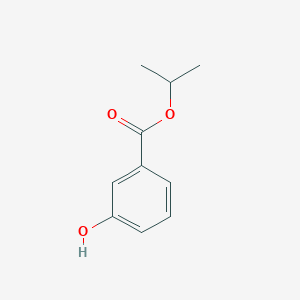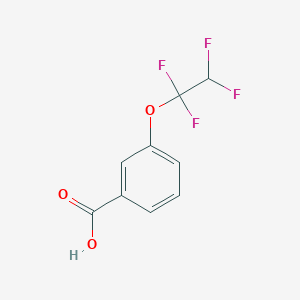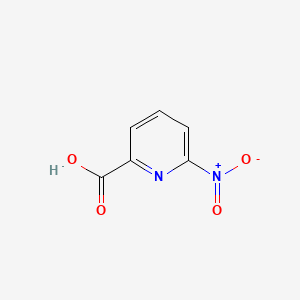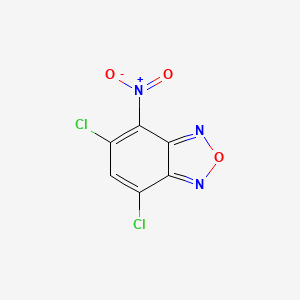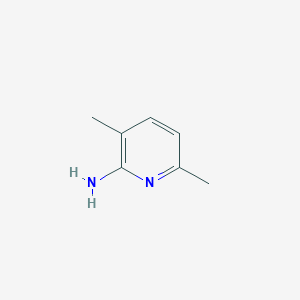![molecular formula C6H7F3O4 B1296939 (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid CAS No. 70976-13-5](/img/structure/B1296939.png)
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
Vue d'ensemble
Description
The compound “(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid” is a type of organic compound that contains a trifluoromethyl group. This group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates was developed . Another method involves the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, HRMS, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . It can also undergo protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by the presence of the trifluoromethyl group. This group can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .Applications De Recherche Scientifique
Polymer Production Aid
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid derivatives have been investigated for their use as a polymer production aid. This includes their specific application in the manufacture of fluoropolymers. The safety assessment of these compounds, especially in food contact materials, has been a significant area of research. It was found that their use as a polymer production aid in the manufacture of fluoropolymers, especially under high-temperature conditions (at least 370 °C), is considered safe for consumers (Flavourings, 2014).
Unexpected Chemical Synthesis
In a serendipitous discovery, the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids with specific reagents led to the production of unexpected chemical entities. This discovery was attributed to a rearrangement mechanism, illustrating the compound’s potential in novel synthetic pathways (Villaume et al., 2001).
Catalysis in Glycerol Conversion
This compound and its derivatives are also involved in catalytic processes. Specifically, their role in the acid-catalyzed condensation of glycerol with other compounds has been researched. The focus was on converting glycerol into novel platform chemicals using various solid acids as catalysts. This process is significant for producing precursors for 1,3-propanediol derivatives, which have broad applications in different industrial sectors (Deutsch et al., 2007).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of certain acids, demonstrating its utility in creating enantiomerically enriched compounds. This is particularly relevant in the field of pharmaceuticals and fine chemicals, where the synthesis of stereoisomers can be crucial (Dai et al., 2006).
Orientations Futures
The future directions in the research of this compound could involve developing more efficient and versatile methods for introducing the CF3 group into various organic molecules . Additionally, the development of scalable, inexpensive, and operationally simple protocols for fluorine incorporation is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHFZZRKBOXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342536 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid | |
CAS RN |
70976-13-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
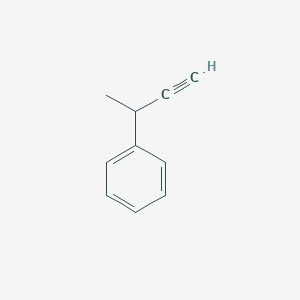
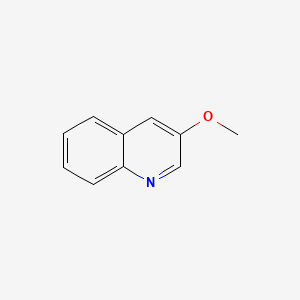
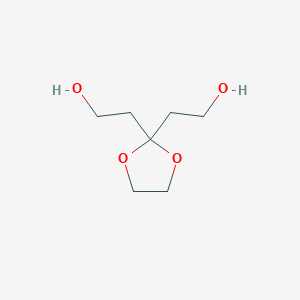
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
